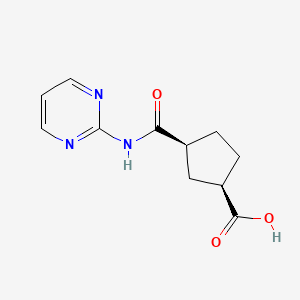

Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid

Description

Rel-(1R,3S)-3-(Pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a pyrimidin-2-ylcarbamoyl substituent at the 3-position. Its stereochemistry is defined by the relative (1R,3S) configuration, which influences its molecular interactions and biological activity. The compound’s structure combines a rigid cyclopentane backbone with a polar carboxylic acid group and an aromatic pyrimidine moiety, making it a versatile scaffold for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-9(14-11-12-4-1-5-13-11)7-2-3-8(6-7)10(16)17/h1,4-5,7-8H,2-3,6H2,(H,16,17)(H,12,13,14,15)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXBWUZWWVUITK-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)NC2=NC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)NC2=NC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the desired substituents.

Introduction of the Pyrimidinylcarbamoyl Group: This step involves the reaction of the cyclopentane derivative with a pyrimidine derivative under conditions that facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid is CHNO, with a molecular weight of 235.23 g/mol. The compound features a cyclopentane core substituted with a pyrimidinyl carbamate group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth through various mechanisms, including:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with the cell cycle, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, which is a desirable effect in cancer treatment.

A notable case study involved the evaluation of similar pyrimidine derivatives against different cancer cell lines, where significant cytotoxic effects were observed at low micromolar concentrations .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Mechanisms : The compound may enhance the expression of neurotrophic factors and reduce inflammatory responses in neuronal tissues .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | Significant inhibition of breast cancer cell proliferation at IC50 values < 10 µM. |

| Study 2 | Assess neuroprotective properties | Demonstrated reduced apoptosis in neuronal cell cultures exposed to oxidative stress. |

| Study 3 | Investigate GPCR interactions | Identified as a selective modulator for specific GPCR subtypes involved in metabolic regulation. |

Mechanism of Action

The mechanism by which Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: The compound may influence biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs share the cyclopentane-1-carboxylic acid core but differ in substituents at the 3-position. Key comparisons include:

Table 1: Comparative Analysis of Cyclopentane-1-carboxylic Acid Derivatives

Key Differences and Implications

Carbamoyl (C₇H₁₁NO₃, ) lacks aromaticity but offers simplicity and flexibility, favoring broad applicability in drug discovery . tert-Boc-protected amino groups (C₁₁H₁₉NO₄, ) improve solubility and stability during synthetic workflows, critical for bromodomain inhibitor development .

Stereochemical Considerations :

- The (1R,3S) configuration in the target compound contrasts with (1S,3S) or (1S,3R) isomers in analogs (e.g., ), which can drastically alter receptor binding or metabolic stability .

Biological Activity

Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid (CAS Number: 1965826-19-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 235.24 g/mol

- Structure : The compound features a cyclopentane core substituted with a pyrimidine ring and a carbamoyl group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of cyclopentane compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation:

- Cytotoxicity Assays : In vitro assays using the MTT method indicated that related compounds exhibited selective cytotoxicity against several cancer cell lines, including A549 (lung cancer), Jurkat (T-cell leukemia), and MDA-MB-231 (breast cancer) .

| Compound | Cell Line | CC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1d | A549 | <30 | Induces G0/G1 phase arrest |

| 1d | MDA-MB-231 | <30 | Induces G2/M phase arrest |

| 1b | Jurkat | >100 | Non-cytotoxic |

The compound's mechanism appears to involve cell cycle arrest, leading to reduced proliferation rates in sensitive cell lines .

Antiviral Activity

In addition to its antitumor properties, this compound and its derivatives have been evaluated for antiviral activity. Specifically, they have shown effectiveness against RNA viruses:

- Inhibition Studies : Compounds similar to Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane were tested against viruses such as Zika Virus (ZIKV) and Chikungunya Virus (CHIKV), demonstrating significant antiviral efficacy with EC50 values in the low micromolar range . These findings suggest that the compound may inhibit viral replication mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:

- The presence of the pyrimidine moiety has been linked to enhanced interaction with biological targets, potentially increasing cytotoxicity and antiviral effects.

- Variations in the cyclopentane substituents can significantly affect solubility and bioavailability, which are critical factors for therapeutic applications .

Case Studies

Several case studies highlight the potential applications of Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane in clinical settings:

- Cancer Treatment : A study involving a series of cyclopentane derivatives demonstrated that modifications at specific positions on the cyclopentane ring could enhance selectivity towards tumor cells while minimizing effects on normal cells .

- Viral Infections : Research into antiviral compounds has shown that derivatives can effectively inhibit viral enzymes responsible for replication, suggesting potential use in treating viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.